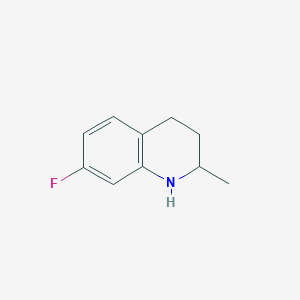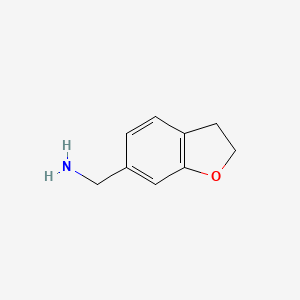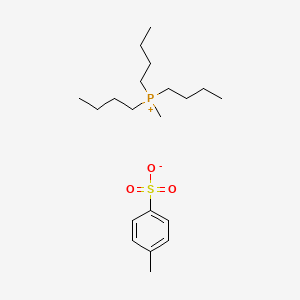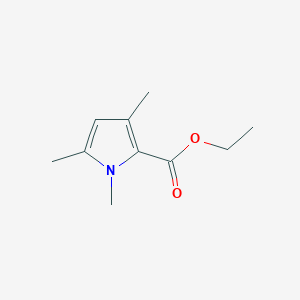
7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a derivative of 2-Methyltetrahydroquinoline, which is a colorless oil and is of interest in medicinal chemistry . It is also related to 1,2,3,4-Tetrahydroquinoline, a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .
Molecular Structure Analysis
The molecular formula of this compound is C10H12FN. Its average mass is 165.207 Da and its monoisotopic mass is 165.095383 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 241.0±29.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. Its enthalpy of vaporization is 47.8±3.0 kJ/mol and its flash point is 99.5±24.3 °C .Wissenschaftliche Forschungsanwendungen
Kinetic and Solvent Dependence in Resolution Processes
Research has shown that 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), a compound closely related to 7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, exhibits strong kinetics and solvent dependence when resolved in different solvents using tartaric acid derivatives. This indicates a significant potential for controlling reaction pathways and outcomes in chemical synthesis, especially in the resolution process of similar fluoro-tetrahydroquinolines (Bálint et al., 2002).
Role in Synthesis of Antibacterial Agents
Flumequine, an antibacterial agent, has been synthesized from FTHQ. The synthesis involved resolving racemic FTHQ, indicating the potential of this compound in the development of antibacterial drugs (Bálint et al., 1999).
Optical Resolution Techniques
The optical resolution of FTHQ by supercritical fluid extraction using carbon dioxide demonstrates advanced techniques in separating enantiomers of this compound, which can be applied to similar fluoro-tetrahydroquinolines. This is crucial for producing optically pure compounds in pharmaceutical synthesis (Kmecz et al., 2001).
Modification of Chemical Properties through Fluorination
Research on 3-methyl-1,2,3,4-tetrahydroisoquinolines, related to the subject compound, has shown that fluorination can modify the compound's properties, such as lowering its pKa. This property alteration is significant in enhancing selectivity and potency for pharmacological agents (Grunewald et al., 2006).
Antitubercular Activity
A study involving the reaction of FTHQ for synthesizing compounds with antitubercular properties highlights the utility of fluoro-tetrahydroquinolines in developing treatments for tuberculosis (Ukrainets et al., 2006).
Catalysis and Asymmetric Hydrogenation
Research on the hydrogenation of quinolines, including 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, shows the potential of these compounds in catalysis and asymmetric hydrogenation processes. This is particularly relevant for the synthesis of biologically active compounds (Wang et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXZIXVOVPKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)
![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)

![Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3144743.png)



